molecular formula C22H28N6O2 B3810622 3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[[2-(1,2,4-triazol-1-yl)phenyl]methyl]propanamide

3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[[2-(1,2,4-triazol-1-yl)phenyl]methyl]propanamide

Cat. No.: B3810622
M. Wt: 408.5 g/mol
InChI Key: FIZDLNJSBWRZGN-UHFFFAOYSA-N
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Description

3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[[2-(1,2,4-triazol-1-yl)phenyl]methyl]propanamide is a complex organic compound that features both oxadiazole and triazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[[2-(1,2,4-triazol-1-yl)phenyl]methyl]propanamide typically involves multiple steps, starting from the preparation of the oxadiazole and triazole intermediates. The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) . The triazole ring is commonly formed via the Huisgen cycloaddition reaction, which involves the reaction of azides with alkynes .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener chemistry approaches to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[[2-(1,2,4-triazol-1-yl)phenyl]methyl]propanamide can undergo various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[[2-(1,2,4-triazol-1-yl)phenyl]methyl]propanamide involves its interaction with various molecular targets. The oxadiazole and triazole rings can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to the disruption of cellular processes, such as DNA replication or protein synthesis, ultimately resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[[2-(1,2,4-triazol-1-yl)phenyl]methyl]propanamide stands out due to its unique combination of oxadiazole and triazole rings, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[[2-(1,2,4-triazol-1-yl)phenyl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O2/c29-20(24-14-18-8-4-5-9-19(18)28-16-23-15-25-28)11-13-22-27-26-21(30-22)12-10-17-6-2-1-3-7-17/h4-5,8-9,15-17H,1-3,6-7,10-14H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZDLNJSBWRZGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC2=NN=C(O2)CCC(=O)NCC3=CC=CC=C3N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[[2-(1,2,4-triazol-1-yl)phenyl]methyl]propanamide
Reactant of Route 2
Reactant of Route 2
3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[[2-(1,2,4-triazol-1-yl)phenyl]methyl]propanamide
Reactant of Route 3
Reactant of Route 3
3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[[2-(1,2,4-triazol-1-yl)phenyl]methyl]propanamide
Reactant of Route 4
3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[[2-(1,2,4-triazol-1-yl)phenyl]methyl]propanamide
Reactant of Route 5
3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[[2-(1,2,4-triazol-1-yl)phenyl]methyl]propanamide
Reactant of Route 6
3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[[2-(1,2,4-triazol-1-yl)phenyl]methyl]propanamide

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